
N-Vinyl-2-pyrrolidone
Overview
Description
N-Vinyl-2-pyrrolidone (NVP) is a heterocyclic vinyl monomer with the chemical formula C₆H₉NO (CAS 88-12-0). It is a colorless to light yellow liquid, highly soluble in water and organic solvents, and is stabilized with NaOH or amines (e.g., N,N'-di-sec-butyl-paraphenylene diamine) to prevent premature polymerization . NVP is a precursor for polyvinylpyrrolidone (PVP), a polymer widely used in pharmaceuticals, cosmetics, adhesives, and hydrogels due to its hydrophilicity, biocompatibility, and chemical stability . Key applications include drug delivery systems, hydrogel synthesis, and reactive diluent formulations .
Preparation Methods
Polyvinylpyrrolidone is synthesized through the radical polymerization of N-vinylpyrrolidone . The polymerization process can be carried out in aqueous or organic solvents, with hydrogen peroxide often used as an initiator . The polymerization can also be performed in the presence of chain transfer agents to control the molecular weight of the product . Industrial production methods include solution polymerization and popcorn polymerization, which leads to highly cross-linked, insoluble polyvinylpyrrolidone .
Chemical Reactions Analysis
Polyvinylpyrrolidone undergoes various chemical reactions, including complexation with hydrogen donors such as phenols and carboxylic acids . It forms stable complexes with iodine, resulting in povidone-iodine, a widely used disinfectant . The polymer can also act as a capping and structure-directing agent in the formation of metallic nanoparticles, such as platinum nanocubes . Common reagents used in these reactions include iodine and various metal salts . The major products formed from these reactions are disinfectants and stabilized nanoparticles .
Scientific Research Applications
Polymer Science
NVP is extensively utilized in polymer science for synthesizing various copolymers. Its ability to improve adhesion, strength, and hydrophilicity makes it suitable for applications in coatings, adhesives, and biomedical materials.
- Case Study: Copolymerization
NVP copolymerized with divinylbenzene (DVB) produced macroporous microspheres with specific surface areas ranging from 27 to 845 m²/g, depending on the cross-linker used . This demonstrates its utility in creating materials with tailored properties for specific applications.
Medical Applications
NVP has been explored as an alternative to traditional embalming agents in medical procedures.
- Case Study: Embalming for Cadaver Dissection
A study evaluated NVP embalming for endoscopic transnasal skull base approaches using cadaver specimens. Results indicated that NVP provided an environment similar to living tissue, facilitating surgical manipulation . This suggests its potential as a biocompatible agent in medical applications.
Coatings and Adhesives
NVP is widely used in the formulation of UV-curable coatings, enhancing their flexibility and durability.
- Application in Wood Coatings
The addition of NVP to UV-resistant coatings for wooden flooring improves performance characteristics equivalent to traditional wax finishes, reducing environmental impacts .
Paper and Packaging Industries
In the paper industry, NVP enhances the properties of coatings applied to paper products.
- Application in Paper Coatings
NVP's incorporation into UV-curable coatings allows for low viscosity and high reactivity, essential for efficient production processes .
Biocompatible Nanoparticles
Recent research has demonstrated the use of poly(this compound) (PVP) in developing biocompatible mesoporous silica nanoparticles (MSNPs) for fingerprint detection.
Mechanism of Action
The mechanism of action of polyvinylpyrrolidone varies depending on its application. In the case of povidone-iodine, the polymer acts as a carrier for iodine, gradually releasing free iodine at the application site to exert its bactericidal or virucidal effects . The polymer’s ability to form hydrogen bonds and its high solubility contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
NVP vs. N-Methyl-2-Pyrrolidone (NMP)
- NVP: A reactive monomer with a vinyl group enabling polymerization. Its ¹³C NMR spectrum shows distinct signals: 176.65 ppm (terminal carboxylate in telomers) and 176.92–177.30 ppm (amide groups) .
- NMP: A non-reactive solvent lacking polymerizable groups. Used in industrial cleaning and electronics manufacturing due to high polarity and solvation power .
NVP vs. Vinyl Acetate
- NVP : Forms hydrophilic polymers (e.g., PVP) with applications in controlled drug release. Copolymers with glycidyl methacrylate exhibit a 3.26-fold swelling capacity in hydrogels .
- Vinyl Acetate : Produces hydrophobic polyvinyl acetate (PVAc). Vinyl acetate biopolyesters modified with maleic anhydride (MA) show higher tensile strength (18–22 MPa) compared to NVP-based polymers (12–15 MPa) .
Comparison with N-Acylpyrrolidin-2-one
- NVP: Acts as a 3-aminopropyl carbanion equivalent in synthesizing substituted pyrrolines (e.g., 2-phenyl-1-pyrroline), achieving yields >95% .
- N-Acylpyrrolidin-2-one : Requires Grignard reagents or Friedel-Crafts methods for pyrroline synthesis, often with lower efficiency (<80% yields) .
Drug Delivery
- NVP Copolymers : Telomers with carboxyl groups immobilize doxorubicin via covalent bonds, showing sustained release kinetics (50% release over 5 hours) .
- Polyvinyl Acetate (PVAc): Limited use in drug delivery due to hydrophobicity and poor biocompatibility.
Hydrogel Formation
Biological Activity
N-Vinyl-2-pyrrolidone (NVP) is a versatile compound primarily used in the production of polymers, pharmaceuticals, and cosmetics. Its biological activity has garnered significant attention due to its potential carcinogenic effects and toxicity in various animal models. This article provides an in-depth examination of NVP's biological activity, focusing on its carcinogenicity, mechanisms of action, and toxicological profiles based on diverse research findings.
NVP is a vinyl monomer that polymerizes to form polyvinylpyrrolidone (PVP), a widely used polymer in various applications including drug delivery systems, food technology, and cosmetics. The compound is produced in large quantities globally, emphasizing the need for thorough investigation into its safety profile.
Overview of Findings
Numerous studies have investigated the carcinogenic potential of NVP, particularly through inhalation routes in rodent models. Key findings include:
- Tumor Sites : The principal sites of tumor formation identified in rats include the liver, nasal cavity, and larynx .
- Dose-Response Relationship : Tumorigenesis was observed at low concentrations (5 ppm), with hepatocellular carcinomas noted as early as this exposure level . A study indicated that adenomas and adenocarcinomas developed after prolonged exposure to NVP vapors .
Detailed Study Results
Study Type | Organ Affected | Observed Effects | Dose Levels (ppm) |
---|---|---|---|
Inhalation | Liver | Hepatocellular carcinoma | 5, 10, 20 |
Inhalation | Nasal cavity | Adenomas | 5, 10 |
Inhalation | Larynx | Squamous cell carcinoma | 5, 10 |
Oral Administration | Liver | Histopathological changes | Up to 100 mg/kg |
The mechanisms underlying the carcinogenicity of NVP remain unclear. However, several hypotheses have been proposed:
- Genotoxicity : Initial studies suggested that NVP might act as a genotoxic carcinogen; however, extensive testing has consistently shown negative results for genotoxic effects . This suggests that NVP may instead be a non-genotoxic carcinogen.
- Oxidative Stress : Investigations into oxidative stress markers have revealed no significant contribution from oxidative damage to the observed carcinogenic effects .
- Receptor-Mediated Mechanisms : Studies evaluated interactions with hepatic receptors (AhR, CAR, PXR) but found no definitive links to carcinogenicity .
Acute and Chronic Toxicity
NVP has been shown to cause various adverse effects depending on the route of exposure:
- Inhalation : Causes respiratory tract irritation and liver damage at concentrations as low as 5 ppm. Histopathological changes include enlarged hepatocytes and inflammatory responses in nasal tissues .
- Oral Exposure : Higher doses are required to produce liver damage compared to inhalation routes. A NOAEL (No Observed Adverse Effect Level) of 3.6 mg/kg was identified for chronic oral exposure .
Case Studies
- Inhalation Study : A comprehensive inhalation study conducted over 12 months reported significant liver damage and tumor formation at low exposure levels (5 ppm) .
- Oral Administration Study : Rats administered NVP via drinking water exhibited delayed liver toxicity compared to inhalation exposure, highlighting differences in bioavailability and metabolism .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for NVP, and how do reaction conditions influence yield?
NVP is primarily synthesized via two pathways:
- Route 1 : Reaction of γ-butyrolactone with ammonia to form 2-pyrrolidone, followed by pressurized acetylene addition .
- Route 2 : γ-Butyrolactone reacts with monoethanolamine to produce N-hydroxyethylpyrrolidone, which undergoes vapor-phase dehydration . Methodological Insight : Optimize acetylene pressure (Route 1) or dehydration temperature (Route 2) to minimize side products like acetaldehyde. Monitor purity via GC-MS to ensure >99% yield .
Q. What basic analytical techniques are used to quantify NVP in solution?
Standard methods include gas chromatography (GC) with flame ionization detection (FID) or UV-Vis spectrophotometry at 235 nm (NVP’s absorbance peak). Ensure calibration with certified reference materials (e.g., USP-grade NVP) .
Q. How is NVP polymerized to produce polyvinylpyrrolidone (PVP)?
Radical polymerization using hydrogen peroxide (H₂O₂) as an initiator at 60–80°C. Control molecular weight by adjusting H₂O₂ concentration (e.g., 0.5–2.0 wt%) and reaction time (4–8 hours) .
Q. What safety precautions are critical when handling NVP?
Use fume hoods, nitrile gloves, and eye protection. NVP is hygroscopic and may hydrolyze to form acetaldehyde; store under inert gas (N₂/Ar) at 4°C. Occupational exposure limits: <1 mg/m³ (Russia) .
Advanced Research Questions
Q. How can contradictory carcinogenicity data for NVP be resolved in risk assessment?
Limited evidence from rodent studies shows nasal adenomas after long-term inhalation (10 ppm, 12 months). However, IARC classifies NVP as Group 3 (not classifiable for human carcinogenicity). Resolve discrepancies by:
- Conducting dose-response studies with lower concentrations (≤1 ppm).
- Evaluating metabolic pathways (e.g., glutathione conjugation) to identify detoxification mechanisms .
Q. What advanced analytical methods improve NVP detection in complex matrices (e.g., pharmaceuticals)?
Use polypyrrole-based headspace solid-phase microextraction (HS-SPME) coupled with GC-nitrogen-phosphorous detection (GC-NPD). This method achieves detection limits of 0.1 ng/mL and reduces matrix interference from excipients like cellulose .
Q. How do copolymerization parameters affect NVP-based polymer properties?
For NVP-vinyl acetate copolymers:
- Kinetics : Adjust monomer feed ratio (NVP:VA = 3:1 to 1:3) to tune hydrophilicity.
- Initiators : Azo initiators (e.g., AIBN) at 55–73°C yield higher molecular weights vs. peroxide systems.
- Post-treatment : Add formic acid to quench residual monomers and prevent gelation .
Q. What strategies enhance NVP’s application in controlled drug delivery systems?
- Hydrogels : Crosslink NVP with acrylic acid (AA) using UV irradiation for pH-responsive swelling (e.g., 10× volume increase at pH 9).
- Nanoparticle carriers : Use PVP-stabilized silver nanoparticles (AgNPs) for sustained antibiotic release (e.g., 80% release over 72 hours) .
Q. How can NVP purification be optimized for high-purity research-grade material?
Replace fractional distillation with crystallization :
- Dissolve crude NVP in ethyl acetate (1:3 w/v) at 40°C.
- Cool to −20°C for 12 hours; filter to remove impurities (e.g., 2-pyrrolidone). Achieve >99.9% purity with ≤0.01% residual solvents .
Q. What methodologies assess NVP’s environmental fate and biodegradation?
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNWPMSKXPGLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Record name | 1-VINYL-2-PYRROLIDONE | |
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Related CAS |
9003-39-8, 109412-11-5 | |
Record name | Poly(vinylpyrrolidone) | |
Source | CAS Common Chemistry | |
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Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |
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DSSTOX Substance ID |
DTXSID2021440 | |
Record name | Vinylpyrrolidone | |
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Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |
Record name | POLYVINYLPYRROLIDONE | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
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Record name | POLYVINYLPYRROLIDONE | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Boiling Point |
90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |
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Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Flash Point |
95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |
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Record name | Povidone | |
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Density |
1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |
Record name | POLYVINYLPYRROLIDONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
Relative vapor density (air = 1): 3.83, 3.83 | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |
Record name | N-Vinyl-2-pyrrolidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1362 | |
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Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE. | |
Record name | Povidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | POLYVINYLPYRROLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |
CAS No. |
9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |
Record name | POLYVINYLPYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Vinyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-12-0 | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Povidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pvpp | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pvpp | |
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Record name | N-Vinylpyrrolidone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Pyrrolidinone, 1-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Vinylpyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-vinyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.637 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Povidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polyvinylpolypyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-VINYLPYRROLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H9G81541 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | POLYVINYLPYRROLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
13.9 °C, 13 °C, 57 °F | |
Record name | Povidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | POLYVINYLPYRROLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.